molecular formula C17H15N3O3S B2665005 N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-nitrobenzamide CAS No. 313404-15-8

N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-nitrobenzamide

Cat. No. B2665005
CAS RN: 313404-15-8
M. Wt: 341.39
InChI Key: CTRKGZOKRRAQQW-UHFFFAOYSA-N
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Description

“N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-nitrobenzamide” is a compound that belongs to the class of heterocyclic compounds known as thiophenes . Thiophenes and their substituted derivatives are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

The synthesis of cyanoacetamides, which this compound is a derivative of, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . The reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate gave 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide .


Molecular Structure Analysis

The structure of the compound was confirmed by various techniques such as proton nuclear magnetic resonance (1 H NMR), carbon-13 nuclear magnetic resonance (13 C NMR), and High Resolution Mass Spectrometer (HRMS) . X-Ray diffraction analysis reveals that the cyclohexene ring adopts a half-chair conformation and the thiophene ring is essentially planar .


Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Scientific Research Applications

Novel Synthesis and Antitumor Evaluation

A study by H. Shams, R. Mohareb, M. H. Helal, and Amira Mahmoud (2010) explored the synthesis of heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, leading to derivatives with potential antitumor activities. These derivatives were tested against several cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268), showing significant inhibitory effects. This research highlights the compound's role in developing new anticancer agents through heterocyclic transformations (Shams et al., 2010).

Antimicrobial Activity of Thienopyrimidines

M. Mahmoud, F. A. El-Azm, Amira T. Ali, and Yasmeen M. Ali (2015) synthesized novel thienopyrimidines and triazolothienopyrimidines from 2-cyanoacetohydrazide and 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives. These compounds exhibited antimicrobial activity against various microorganisms, suggesting their potential as antimicrobial agents. The research demonstrates the compound's utility in generating antimicrobial agents through the synthesis of thienopyrimidine derivatives (Mahmoud et al., 2015).

Synthesis and Antioxidant Properties

A study by S. Losada-Barreiro, M. Sova, Janez Mravljak, L. Saso, and C. Bravo-Díaz (2020) focused on a new cyanothiophene-based compound, analyzing its antioxidant activity and distribution in olive oil-in-water emulsions. The compound demonstrated significant antioxidant properties and was found predominantly in the interfacial region of emulsions, suggesting its potential as an additive for lipid protection in various applications (Losada-Barreiro et al., 2020).

Anticancer Activities of N-hetaryl-2-cyanoacetamide Derivatives

Research by Magda F. Mohamed, Yasmin M Attia, S. Shouman, and Ismail A. Abdelhamid (2017) synthesized N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives and evaluated their cytotoxic activities against various human cancer cell lines. Some derivatives showed significant cytotoxicity and potential as anticancer agents due to their apoptotic, anti-metastatic, and anti-angiogenic effects (Mohamed et al., 2017).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, it’s worth noting that many derivatives of cyanoacetamide have drawn the attention of biochemists due to their diverse biological activities .

properties

IUPAC Name

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-10-6-7-15-12(8-10)13(9-18)17(24-15)19-16(21)11-4-2-3-5-14(11)20(22)23/h2-5,10H,6-8H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTRKGZOKRRAQQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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